
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Boc group. The difluorobenzyl moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the difluorobenzyl derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC.
Análisis De Reacciones Químicas
Types of Reactions
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The difluorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Acidic conditions using TFA or HCl.
Major Products
The major products formed from these reactions include the free amino acid, aldehydes, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity and specificity, while the Boc group provides protection during synthesis. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Boc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
- Boc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
Uniqueness
Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of the Boc group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Propiedades
Fórmula molecular |
C15H19F2NO4 |
|---|---|
Peso molecular |
315.31 g/mol |
Nombre IUPAC |
(2S)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
Clave InChI |
SYBNWACGAPAHGD-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=CC=C1)F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


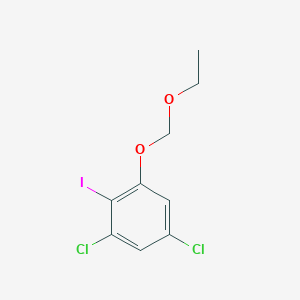
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
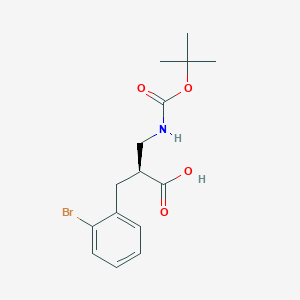
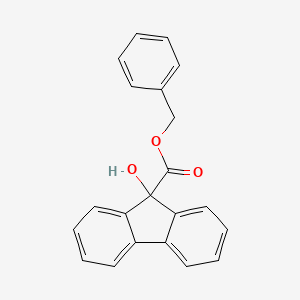
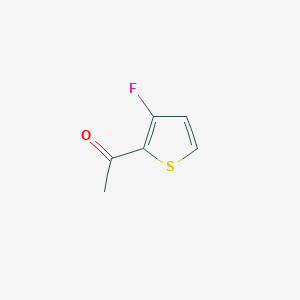
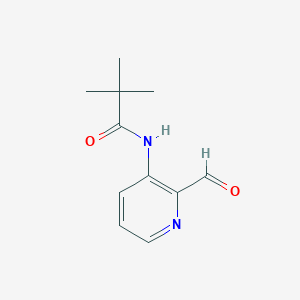
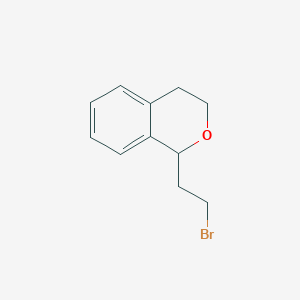
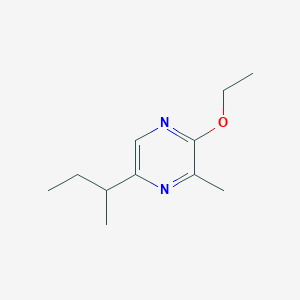
![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)

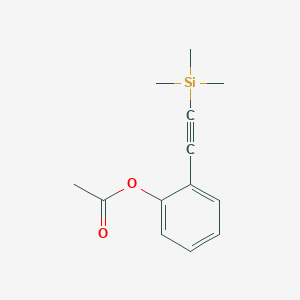
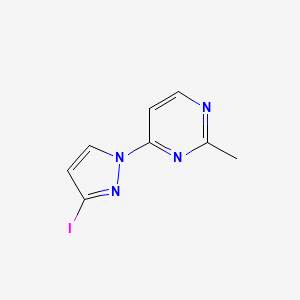
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)
